Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946330-13-8
Cat. No.: VC6066665
Molecular Formula: C25H29N5O4S
Molecular Weight: 495.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946330-13-8 |
|---|---|
| Molecular Formula | C25H29N5O4S |
| Molecular Weight | 495.6 |
| IUPAC Name | methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35) |
| Standard InChI Key | QTVHFEZKNUBUHG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Introduction
Chemical Identification and Molecular Properties
Systematic Nomenclature and Structural Descriptors
The compound’s IUPAC name, methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, reflects its intricate architecture. Key functional groups include:
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A tetrahydroquinazoline core with ketone (4-oxo) and thione (2-thioxo) substituents.
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A propyl linker bearing an amide bond (3-oxo) connected to a 2-(4-phenylpiperazin-1-yl)ethyl moiety.
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A methyl ester at position 7 of the quinazoline ring.
Molecular Formula and Weight
The molecular formula C25H29N5O4S corresponds to a molecular weight of 495.6 g/mol, as calculated from PubChem-derived data.
Table 1: Fundamental Molecular Properties
Structural and Electronic Characteristics
Conformational Analysis
Synthesis and Derivatization
Proposed Synthetic Pathways
Though explicit synthesis protocols are absent, the structure implies a multi-step approach:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea.
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Side Chain Installation: Amide coupling between the quinazoline’s propylamine and a pre-synthesized 2-(4-phenylpiperazin-1-yl)ethylamine intermediate .
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Esterification: Methylation of the carboxylic acid precursor at position 7.
ADMET Profiling
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) metrics, though unavailable for this specific compound, can be inferred:
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LogP: Estimated ~3.2 (moderate lipophilicity).
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Blood-Brain Barrier Permeability: Likely high due to piperazine and aromatic groups .
Challenges and Future Directions
Knowledge Gaps
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Experimental Bioactivity: No in vitro or in vivo studies are documented in public databases.
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Stereochemical Considerations: The compound’s stereochemistry (if chiral) remains unelucidated.
Research Priorities
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Target Identification: High-throughput screening against receptor panels.
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Structure-Activity Relationship (SAR) Studies: Modifying the propyl linker and piperazine substituents.
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Toxicological Assessments: Acute and chronic toxicity profiling in model organisms.
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